3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Description
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid (molecular formula: C₁₁H₅ClF₃NO₃, molecular weight: 291.61 g/mol) is a heterocyclic compound featuring an isoxazole core substituted with a 4-chlorophenyl group at position 3, a trifluoromethyl (-CF₃) group at position 5, and a carboxylic acid (-COOH) at position 4 . This compound is of interest in medicinal and agrochemical research due to the combined electronic effects of the chlorine atom (electron-withdrawing) and the trifluoromethyl group (lipophilic and metabolically stable).
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHAYVJVAXHPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167599 | |
| Record name | 3-(4-Chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159978-81-0 | |
| Record name | 3-(4-Chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159978-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound with significant biological activity. Its molecular formula is C11H5ClF3NO3, and it has been studied for various pharmacological properties, particularly in the context of anti-inflammatory and analgesic effects.
- Molecular Weight : 291.61 g/mol
- SMILES Notation : OC(=O)c1c(noc1C(F)(F)F)-c2ccc(Cl)cc2
- InChI Key : ZJHAYVJVAXHPHX-UHFFFAOYSA-N
Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of isoxazole derivatives, including this compound. The compound has shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Findings
- Inhibition of COX Enzymes :
- Analgesic Activity :
Comparative Efficacy Table
| Compound Name | COX-2 Inhibition (IC50) | Analgesic Efficacy (%) |
|---|---|---|
| This compound | 0.02–0.04 μM | Comparable to celecoxib |
| Diclofenac | 31.4 μg/mL | Standard reference |
| Celecoxib | ED50 = 82.2 μmol/kg | Reference standard |
The mechanism by which this compound exerts its biological effects involves the modulation of inflammatory pathways through the inhibition of prostaglandin synthesis via COX inhibition. This leads to reduced levels of inflammatory cytokines such as TNF-α, contributing to its analgesic properties .
Research Findings and Implications
-
Molecular Dynamics Studies :
- Molecular dynamics simulations have been employed to predict the binding affinities of isoxazole derivatives to various biological targets, including the farnesoid X receptor (FXR), which plays a role in lipid metabolism and inflammation . This suggests that the compound may have broader applications in metabolic disorders beyond its anti-inflammatory properties.
- Safety Profile :
Scientific Research Applications
Biological Applications
The compound exhibits various biological activities that make it a candidate for further research and development:
- Anticonvulsant Activity : Isoxazole derivatives have been studied for their potential anticonvulsant properties. The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, leading to improved efficacy in treating seizure disorders.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects. The chlorophenyl substituent may play a role in modulating inflammatory pathways, making this compound a candidate for developing anti-inflammatory agents .
- Antimicrobial Activity : The structural features of this compound suggest potential antimicrobial properties. Research into its analogs has shown that modifications can lead to enhanced activity against various pathogens.
Synthetic Utility
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for:
- Structure-Activity Relationship (SAR) Studies : By synthesizing analogs with different substituents, researchers can investigate how these changes affect biological activity. This approach is crucial for optimizing drug candidates and understanding the mechanisms of action .
- Development of Complex Molecules : The compound can be utilized in synthetic pathways to create more complex derivatives, which may possess enhanced properties or novel activities.
Case Studies
- Anticonvulsant Research : A study evaluated the anticonvulsant effects of various isoxazole derivatives, including those with trifluoromethyl substitutions. Results indicated that specific modifications could significantly enhance efficacy against induced seizures in animal models.
- Anti-inflammatory Activity : Research demonstrated that certain isoxazole derivatives exhibited promising anti-inflammatory effects through inhibition of key inflammatory mediators. The inclusion of halogenated groups like chlorine was found to increase potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Isoxazole Core
Positional Isomers and Halogen Effects
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (): Substituents: 2-chlorophenyl (vs. 4-chlorophenyl) and methyl (-CH₃) at position 5 (vs. -CF₃). Molecular Weight: ~263.67 g/mol (estimated). Key Differences: The 2-chloro substitution reduces steric hindrance compared to the 4-chloro analog.
- 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid (): Substituents: Bromine replaces chlorine at the 4-position. Molecular Weight: 336.06 g/mol. Key Differences: Bromine’s larger atomic radius increases lipophilicity (logP ~2.8 vs.
Trifluoromethyl vs. Smaller Alkyl Groups
- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid ():
- Substituents: Fluorine (more electronegative than chlorine) and methyl at position 3.
- Molecular Weight: ~235.20 g/mol.
- Key Differences: Fluorine’s strong electron-withdrawing effect may improve binding to electron-rich targets, but the methyl group reduces steric bulk and metabolic resistance compared to -CF₃ .
Modifications to the Carboxylic Acid Group
Extended Structural Analogs with Additional Rings
Antitumor Activity
- The triazole analog 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () demonstrates selective inhibition of c-Met kinase, with 68.09% growth inhibition (GP) in NCI-H522 lung cancer cells. This highlights the pharmacological relevance of the 4-chlorophenyl and trifluoromethyl motifs .
- The isoxazole core in the target compound may offer improved metabolic stability over triazoles, though direct comparative data are lacking.
Agrochemical Potential
Physicochemical Properties
Preparation Methods
Formation of 5-(Trifluoromethyl)isoxazole Core
A key step involves the cycloaddition of aryl chloroximes with trifluoromethylated unsaturated compounds:
Reaction of 4-chlorophenyl chloroxime with 2-bromo-3,3,3-trifluoroprop-1-ene in the presence of sodium bicarbonate in ethyl acetate solvent yields the 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole derivative with good regioselectivity and yields ranging from 40% to 74% after purification.
The reaction requires a three-fold excess of the trifluoromethyl alkene to ensure complete conversion and minimize nitrile oxide dimerization side products.
The product can be isolated by vacuum distillation or chromatographic purification, and the process has been successfully scaled up to 100–150 g batches.
Representative Process Example
Optimization and Purity Considerations
Use of hydroxylamine sulfate instead of hydroxylamine hydrochloride in related isoxazole syntheses reduces isomeric impurities and improves reaction clarity.
Maintaining low temperatures (−20 °C to 10 °C) during cyclization steps minimizes side reactions and improves regioselectivity.
Excess trifluoromethyl alkene is necessary to suppress nitrile oxide dimerization, a common side reaction in these cycloadditions.
Purification by recrystallization or chromatography ensures high purity, with melting points and IR/NMR spectral data confirming structure.
Comparative Table of Key Reaction Parameters
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Cycloaddition temperature | Room temperature (20–25 °C) | Optimal for regioselectivity and yield |
| Excess trifluoromethyl alkene | 3 equivalents | Minimizes side-products |
| Hydrolysis conditions | 5 M NaOH, 60 °C, 2 h | Complete ester conversion |
| Acid chloride formation | Thionyl chloride, 0 °C to rt, overnight | Efficient conversion to acid chloride |
| Purification | Vacuum distillation or chromatography | High purity, removal of isomers |
| Crystallization solvents | Benzene, acetone/water mixtures | Improves product isolation |
Research Findings and Scalability
The described synthetic routes have been validated on multigram to 100+ gram scales without significant loss of yield or purity.
Quantum chemical calculations support the regioselectivity observed in the cycloaddition step, favoring the formation of 3,5-disubstituted isoxazoles over other isomers due to steric and electronic factors.
The process is amenable to further functionalization, including amidation and esterification, by employing the acid chloride intermediate.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid?
- Methodology :
- Nucleophilic substitution : Start with a halogenated phenyl precursor (e.g., 4-chlorophenylboronic acid) and couple it to an isoxazole core. Use trifluoromethylation agents (e.g., Togni’s reagent) to introduce the CF₃ group.
- Cyclization : Form the isoxazole ring via 1,3-dipolar cycloaddition of nitrile oxides with alkynes, followed by carboxylation at the 4-position .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMSO/water) for high-purity yields.
Q. How should researchers characterize the compound’s structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl and trifluoromethyl groups). Compare with PubChem data for similar isoxazole derivatives .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase with UV detection at 254 nm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M-H]⁻ ion for carboxylic acid).
Q. What solvents are optimal for dissolving this compound in experimental settings?
- Solubility Profile :
- Polar aprotic solvents : DMSO (high solubility at 10–20 mM) is ideal for biological assays.
- Chlorinated solvents : Chloroform or dichloromethane (slight solubility) for organic reactions .
- Precipitation : Avoid aqueous buffers unless pH-adjusted (pKa ~3–4 for carboxylic acid).
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Approach :
- DFT Calculations : Optimize the molecule’s geometry using Gaussian or ORCA. Calculate Fukui indices to identify electrophilic sites (e.g., C-5 of the isoxazole ring) prone to substitution .
- MD Simulations : Model solvent effects (e.g., DMSO vs. CH₂Cl₂) to predict reaction pathways and intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
- Data Reconciliation :
- Meta-analysis : Compare IC₅₀ values across studies (e.g., antimicrobial assays) while controlling for variables like bacterial strain, solvent, and concentration.
- Dose-response curves : Validate activity using orthogonal assays (e.g., fluorescence-based viability vs. colony-forming unit counts) .
- SAR Studies : Modify substituents (e.g., replace Cl with F) to isolate contributions of electronic vs. steric effects .
Q. How to design derivatives to enhance pharmacological properties?
- Derivatization Strategies :
- Ester prodrugs : Convert the carboxylic acid to methyl/ethyl esters to improve membrane permeability. Hydrolyze in vivo via esterases.
- Bioisosteres : Replace the trifluoromethyl group with a cyano or sulfonamide group to modulate lipophilicity and target binding .
- Conformational analysis : Use X-ray crystallography (as in ) to guide substitutions that stabilize bioactive conformations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
